ethyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
This compound features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxine moiety, a sulfamoyl-substituted benzothiazole ring, and an ethyl ester group. Its synthesis likely involves multi-step condensation and functionalization reactions, as inferred from analogous pathways in benzodioxine and benzothiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S2/c1-2-28-18(24)10-23-13-8-7-12(32(21,26)27)9-17(13)31-20(23)22-19(25)16-11-29-14-5-3-4-6-15(14)30-16/h3-9,16H,2,10-11H2,1H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGVNTFLWBUSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural arrangement comprising a benzodioxine moiety linked to a benzothiazole derivative. The synthesis typically involves multi-step reactions where various precursors are combined under specific conditions to yield the target compound.
Key Synthetic Steps:
- Formation of Benzodioxine: This involves cyclization reactions starting from appropriate aromatic precursors.
- Benzothiazole Synthesis: The benzothiazole component is synthesized through condensation reactions involving sulfur-containing compounds.
- Final Coupling Reaction: The final product is obtained by coupling the benzodioxine and benzothiazole components with ethyl acetate under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 12.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in microbial cells and cancer cells, leading to cell death.
- Apoptosis Induction: In cancer cells, it triggers apoptotic pathways that lead to programmed cell death.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy: A study published in Journal of Antimicrobial Chemotherapy reported that this compound significantly inhibited the growth of multidrug-resistant strains of bacteria, showcasing its potential as a therapeutic agent against resistant infections.
- Anticancer Research: In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines and showed promising results in reducing tumor growth in xenograft models.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Compared to imidazo[2,1-b]benzothiazoles, the absence of an imidazole ring and the presence of a benzodioxine-carbonylimino group may redirect selectivity toward different biological targets .
- The ester group introduces lipophilicity, which could improve membrane permeability relative to carboxylic acid derivatives (e.g., Ethoxzolamide) but may require metabolic activation for efficacy .
Pharmacological Activity Comparison
Anti-Inflammatory Potential
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated efficacy in carrageenan-induced edema models, comparable to Ibuprofen . The target compound’s benzodioxine moiety may confer similar anti-inflammatory activity, but the sulfamoyl-benzothiazole group could modulate COX-2 selectivity or nitric oxide pathways.
Antimicrobial and Enzyme Inhibition
- Ethoxzolamide’s sulfonamide-benzothiazole structure enables carbonic anhydrase inhibition . The target compound’s sulfamoyl group may share this mechanism, though steric hindrance from the benzodioxine-carbonylimino linkage could alter binding affinity.
- Imidazo[2,1-b]benzothiazoles exhibit broad-spectrum antimicrobial activity , suggesting the target compound’s benzothiazole core may contribute to similar effects, particularly against Gram-positive bacteria.
Metabolic and Physicochemical Properties
- The ester group in the target compound may enhance oral bioavailability compared to carboxylic acid derivatives (e.g., Ethoxzolamide) but could reduce water solubility. This contrasts with [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate, where the amide linkage might favor stability over metabolic conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
